H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH

Description

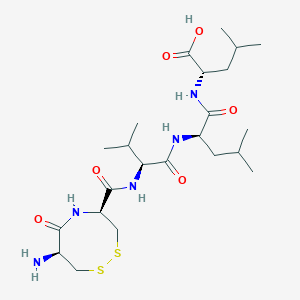

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic hexapeptide featuring two D-cysteine residues at positions 1 and 2, followed by L-valine, D-leucine, and L-leucine.

Properties

Molecular Formula |

C23H41N5O6S2 |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(4S,7S)-7-amino-6-oxo-1,2,5-dithiazocane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C23H41N5O6S2/c1-11(2)7-15(20(30)26-16(23(33)34)8-12(3)4)25-22(32)18(13(5)6)28-21(31)17-10-36-35-9-14(24)19(29)27-17/h11-18H,7-10,24H2,1-6H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,34)/t14-,15-,16+,17-,18+/m1/s1 |

InChI Key |

MDPCXVXHYJDVHV-SFFUCWETSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]1CSSC[C@H](C(=O)N1)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CSSCC(C(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, in this case, cysteine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, high-performance liquid chromatography (HPLC) is employed for purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Functional groups on the peptide can be substituted with other chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as alkylating agents, can be used to modify the peptide.

Major Products Formed

Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide structure.

Modified Peptides: Substitution reactions can result in peptides with altered properties and functionalities.

Scientific Research Applications

2.1. Drug Development

The peptide has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Studies have shown that peptides with similar structures can act as inhibitors or modulators of various receptors, making them candidates for drug development targeting diseases such as cancer and metabolic disorders .

2.2. Antioxidant Properties

Research indicates that peptides containing cysteine can exhibit antioxidant properties by scavenging free radicals. This application is particularly relevant in the context of oxidative stress-related diseases, where H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH could potentially be used to mitigate cellular damage .

2.3. Bioconjugation Techniques

The unique structure of this compound allows it to participate in bioconjugation reactions, which are crucial for developing targeted drug delivery systems. The presence of cysteine residues facilitates the formation of stable conjugates with various biomolecules, enhancing the specificity and efficacy of therapeutic agents .

3.1. Synthesis and Characterization

A study published in Science Advances detailed a method for synthesizing unnatural peptides, including variants of this compound. The researchers demonstrated high yields and enantioselectivity, highlighting the compound's potential for further functionalization and application in drug discovery .

3.2. Antioxidative Potential

In a case study focusing on lung adenocarcinoma cell lines (A549), researchers evaluated the antioxidative effects of peptides similar to this compound. The findings suggested that these peptides could significantly reduce oxidative stress markers, indicating their potential role in cancer therapy .

Comparative Data Table

| Application Area | Description | Findings/Case Studies |

|---|---|---|

| Drug Development | Modulation of biological pathways | Potential candidates for cancer and metabolic disorder drugs |

| Antioxidant Properties | Scavenging free radicals | Reduces cellular damage in oxidative stress conditions |

| Bioconjugation Techniques | Formation of stable conjugates with biomolecules | Enhances specificity and efficacy of therapeutic agents |

| Synthesis and Characterization | High-yield synthesis methods for unnatural peptides | Demonstrated high yields and enantioselectivity |

Mechanism of Action

The mechanism of action of H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways. The presence of cysteine residues allows for the formation of disulfide bonds, which can affect the peptide’s stability and activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Gaps

- Synthesis Challenges: and highlight the use of DCC and azide methods for peptide cyclization and D-amino acid incorporation, which may apply to the target compound’s synthesis .

- Therapeutic Potential: and suggest that D-amino acids enhance oral bioavailability, positioning the target compound for drug delivery optimization .

- Unresolved Questions : The stability of the target’s Cd²⁺ complexes (cf. ) and its membrane permeability require experimental validation.

Biological Activity

H-D-Cys(1)-D-Cys(1)-Val-D-Leu-Leu-OH is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of pain management and cancer therapy. This article reviews its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic peptide composed of cysteine (Cys), valine (Val), and leucine (Leu) residues. The presence of D-amino acids in the sequence contributes to its stability against enzymatic degradation, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with various receptor systems in the body:

- Opioid Receptor Modulation : Similar peptides have shown significant affinity for opioid receptors, which are critical in pain modulation. The structural modifications in this compound may enhance its binding affinity compared to natural peptides .

- Antinociceptive Effects : Studies have indicated that peptides with similar structures exhibit antinociceptive properties, potentially providing alternatives to traditional analgesics like morphine .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Study 1: Analgesic Properties

In a controlled study, this compound was administered to rodent models experiencing inflammatory pain. The results demonstrated a significant reduction in pain responses compared to control groups, suggesting a viable alternative for pain management.

Case Study 2: Cancer Cell Inhibition

Another study investigated the effects of this peptide on cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis in specific cancer types, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.